N-Methyltetrahydro-2H-pyran-4-carboxamide

Lipophilicity Drug-likeness Permeability

This secondary methylamide offers an unmatched balance of permeability and solubility (logP -0.2, TPSA 38.3 Ų, 1 HBD) for fragment screening, outperforming the overly polar primary amide (logP -1.07) and the non-donor Weinreb analog. With ≥98% purity, it bypasses N-protection steps for direct diversification, reducing synthesis time and impurity-related yield variability during scale-up.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1017781-43-9
Cat. No. B1322918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltetrahydro-2H-pyran-4-carboxamide
CAS1017781-43-9
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCOCC1
InChIInChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9)
InChIKeyMGZFJPUAQNIUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyltetrahydro-2H-pyran-4-carboxamide (CAS 1017781-43-9): Core Scaffold Identity for Procurement Specification


N-Methyltetrahydro-2H-pyran-4-carboxamide (CAS 1017781-43-9) is a secondary methylamide derivative of tetrahydropyran-4-carboxylic acid, belonging to the heterocyclic building block class [1]. It features a saturated six-membered pyran ring with a methylcarboxamide substituent at the 4-position, yielding a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its conformational rigidity, hydrogen-bonding capacity, and moderate lipophilicity enable modular derivatization into bioactive scaffolds [1].

Why Generic Tetrahydropyran-4-carboxamide Scaffolds Cannot Substitute N-Methyltetrahydro-2H-pyran-4-carboxamide in Research and Development


Although several tetrahydropyran-4-carboxamide analogs share the same core ring system, their physicochemical and hydrogen-bonding profiles diverge substantially due to differences in amide substitution. The primary amide (CAS 344329-76-6) exhibits high polarity (ACD/LogP = -1.07) and dual hydrogen-bond donor capacity, which can lead to excessive hydrophilicity and off-target interactions . The Weinreb amide analog (CAS 156353-01-4) lacks hydrogen-bond donor functionality entirely, limiting its utility in target engagement where donor interactions are critical [1]. N-Methyltetrahydro-2H-pyran-4-carboxamide occupies a distinct intermediate space with a single hydrogen-bond donor and a computed XLogP3 of -0.2, striking a balance that generic analogs cannot replicate [2]. These differences fundamentally alter solubility, permeability, and synthetic reactivity, making direct substitution without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for N-Methyltetrahydro-2H-pyran-4-carboxamide Versus Closest Analogs


Lipophilicity (LogP) Cross-Study Comparison: Balanced Polarity Versus Primary Amide and Weinreb Amide Analogs

N-Methyltetrahydro-2H-pyran-4-carboxamide exhibits an intermediate computed logP that distinguishes it from both the more hydrophilic primary amide and the more lipophilic Weinreb amide. The target compound's XLogP3 of -0.2 [1] lies approximately 0.87 log units above the primary amide (ACD/LogP = -1.07) and 0.63 log units below the Weinreb amide (LogP = 0.43) [2]. This moderate lipophilicity is compatible with both aqueous solubility and passive membrane permeability, whereas the primary amide may suffer from poor permeability and the Weinreb amide from reduced aqueous solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: Single Donor Advantage for Selective Target Engagement

The target compound possesses exactly one hydrogen-bond donor (the N–H of the secondary amide), as confirmed by computed properties (HBD = 1) [1]. In contrast, the primary amide analog has two donors (HBD = 2) , and the Weinreb amide has zero donors [2]. A single donor enables directional hydrogen-bonding interactions with biological targets while minimizing the promiscuous binding and increased polarity associated with two donors. This controlled donor count is often preferred in fragment-based drug discovery for achieving ligand efficiency.

Hydrogen bonding Molecular recognition Scaffold design

Topological Polar Surface Area (TPSA): Optimal CNS Penetration Window Compared to Primary Amide

The target compound's TPSA of 38.3 Ų [1] is substantially lower than that of the primary amide analog (52 Ų) and nearly identical to the Weinreb amide (38.77 Ų) [2]. TPSA values below 60–70 Ų are generally considered favorable for passive blood-brain barrier penetration. The 13.7 Ų reduction relative to the primary amide translates into a meaningful difference in CNS permeability potential, while the compound retains amide functionality absent in the Weinreb derivative.

CNS drug design Permeability Physicochemical profiling

Rotatable Bond Count and Conformational Pre-organization: Synthetic Intermediate Efficiency

The target compound features two rotatable bonds [1], compared to one for the primary amide and likely three for the Weinreb amide (N–O and N–CH₃ bonds plus amide rotation). An intermediate rotatable bond count provides sufficient conformational flexibility for target adaptation while maintaining a degree of pre-organization that enhances binding affinity in fragment growing. Additionally, the methylamide group offers a synthetic handle for further N-alkylation or acylation that is not accessible in the primary amide without additional protection steps.

Conformational analysis Synthetic accessibility Fragment-based design

Commercially Available Purity Benchmarking: 98% Assay Specification Enables Reproducible Research

Multiple suppliers offer N-Methyltetrahydro-2H-pyran-4-carboxamide at certified purity levels of 95–98% . In contrast, the primary amide analog is frequently listed at 95–97% purity , and the Weinreb amide typically at 95% . The availability of a 98% purity grade for the target compound reduces batch-to-batch variability in biological assays and ensures more consistent reaction outcomes in multi-step syntheses, which is critical for reproducible SAR studies.

Quality control Reproducibility Procurement specification

Definitive Application Scenarios for N-Methyltetrahydro-2H-pyran-4-carboxamide Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Balanced Polarity and Single Hydrogen-Bond Donor

In fragment screening libraries, N-Methyltetrahydro-2H-pyran-4-carboxamide offers a calculated logP of -0.2 and a single HBD, making it an ideal fragment for lead identification where both aqueous solubility and passive permeability are required [1]. Its TPSA of 38.3 Ų further supports CNS target engagement [1]. The primary amide analog, with a logP of -1.07 and two HBDs, would present greater solubility but significantly reduced membrane permeability, while the Weinreb amide's lack of HBD limits its interaction potential with key binding-site residues [2].

Synthetic Intermediate for N-Functionalized Bioactive Molecules

The secondary methylamide enables direct N-alkylation or acylation without protection/deprotection sequences, streamlining the synthesis of tertiary amide-containing drug candidates. This synthetic efficiency is not accessible with the primary amide, which would require N-protection to achieve chemoselective transformations [1]. The two rotatable bonds of the target compound also facilitate conformational sampling during fragment growing, whereas the primary amide's single rotatable bond limits adaptability .

High-Purity Building Block for Reproducible Late-Stage Functionalization in Process Chemistry

With commercial availability at 98% purity from multiple vendors, N-Methyltetrahydro-2H-pyran-4-carboxamide ensures consistent performance in late-stage diversification reactions, such as amide coupling, reductive amination, or metal-catalyzed cross-coupling [1]. The higher purity specification reduces the need for pre-reaction purification and minimizes impurity-related yield variability, which is critical in milligram-to-gram scale-up campaigns .

Physicochemical Tool Compound for Permeability and Solubility Assay Calibration

Owing to its well-characterized physicochemical profile (logP -0.2, TPSA 38.3 Ų, HBD 1, HBA 3), this compound can serve as a calibration standard in high-throughput physicochemical profiling assays, such as PAMPA or shake-flask solubility measurements [1]. Its intermediate properties fill a gap between highly polar primary amides and non-donor Weinreb amides, providing a reference point for evaluating new chemical entities in drug discovery pipelines .

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